5-Formylpyridine-2-boronic acid, hydrate

Description

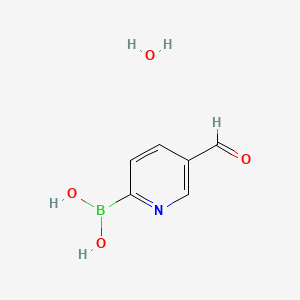

5-Formylpyridine-2-boronic acid, hydrate (CAS: 1217500-70-3) is a boronic acid derivative featuring a pyridine ring substituted with a formyl group at the 5-position and a boronic acid group at the 2-position. Its molecular formula is C₆H₈BNO₄, with a molecular weight of 168.94 g/mol (hydrated form) . The compound is typically stored under dry, sealed conditions at 2–8°C to maintain stability .

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions due to their ability to form stable covalent bonds with transition metals. The formyl group in this compound adds bifunctional reactivity, enabling applications in multi-step organic syntheses, such as forming imines or undergoing nucleophilic additions .

Properties

IUPAC Name |

(5-formylpyridin-2-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3.H2O/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-4,10-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLDLQBSWPNBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681551 | |

| Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-70-3 | |

| Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metal-Halogen Exchange and Borylation

This classical method involves the conversion of a halogenated pyridine derivative (e.g., 5-bromo- or 5-chloropyridine-2-boronic acid precursor) into the corresponding organolithium or organomagnesium intermediate. This intermediate is then reacted with trialkyl borates (e.g., triisopropylborate) to introduce the boronic acid functionality.

-

- A halopyridine is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78°C to 0°C) under inert atmosphere.

- The resulting organolithium species is quenched with triisopropylborate.

- Acidic work-up liberates the boronic acid.

Notes : Protection of the formyl group is often necessary to prevent side reactions during lithiation. Protective groups such as acetals may be used.

Directed Ortho-Metalation (DoM) Followed by Borylation

This approach uses a directing group on the pyridine ring to facilitate selective lithiation at the ortho position relative to the directing group, followed by reaction with trialkylborates.

Palladium-Catalyzed Cross-Coupling

Halopyridines can undergo palladium-catalyzed coupling with diboron reagents such as bis(pinacolato)diboron or tetraalkoxydiboron to form boronic esters, which are subsequently converted to boronic acids.

- Advantages :

- Mild conditions.

- High regioselectivity.

- Amenable to various functional groups including aldehydes if protected.

Iridium- or Rhodium-Catalyzed C-H Borylation

Recent advances have enabled direct borylation of pyridine C-H bonds using iridium or rhodium catalysts, offering a more straightforward route without pre-functionalization.

Protection and Deprotection Strategies

Given the sensitivity of the aldehyde group, protection as acetals (e.g., diethylacetal) is common during the borylation steps to prevent unwanted side reactions. After the boronic acid formation, acidic hydrolysis restores the free aldehyde.

- Example: Furfuraldiethylacetal is used in the synthesis of 5-formyl-2-furylboronic acid, a close analogue, indicating similar strategies apply to 5-formylpyridine-2-boronic acid.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Metal-Halogen Exchange + Borylation | Halopyridine, n-BuLi or LDA, triisopropylborate | Low temp (-78 to 0°C), inert atmosphere | High regioselectivity, well-established | Requires halogenated precursors, sensitive to moisture |

| Directed Ortho-Metalation (DoM) + Borylation | Substituted pyridine, LDA, trialkylborate | Low temp, inert atmosphere | Good regioselectivity, adaptable | Requires directing groups, protection of aldehyde |

| Pd-Catalyzed Cross-Coupling | Halopyridine, Pd catalyst, diboron reagent | Mild temp, inert atmosphere | Mild, versatile | Catalyst cost, possible protection needed |

| Ir/Rh-Catalyzed C-H Borylation | Pyridine, Ir or Rh catalyst, diboron reagent | Mild temp, inert atmosphere | Direct functionalization, no pre-functionalization | Catalyst sensitivity, regioselectivity challenges |

| Protection/Deprotection | Acetal formation, acidic hydrolysis | Varied | Protects sensitive aldehyde | Additional steps, yield loss possible |

Research Findings and Notes

- The formyl group at the 5-position of the pyridine ring is reactive and requires protection during organometallic reactions to avoid side reactions.

- Lithium diisopropylamide (LDA) is a preferred base for metalation steps due to its strong, non-nucleophilic character.

- Acidic work-up conditions are critical; mild acids such as acetic acid or hydrochloric acid at controlled temperatures (10-50°C) ensure efficient deprotection and boronic acid formation without decomposition.

- The final product, 5-Formylpyridine-2-boronic acid, hydrate, is typically isolated as a hydrate crystalline solid, stable enough for use in Suzuki coupling and other synthetic transformations.

- Direct C-H borylation methods are emerging but require careful catalyst and condition optimization to achieve regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: 5-Formylpyridine-2-boronic acid, hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyridine-2,5-dicarboxylic acid.

Reduction: Reduction reactions can produce 5-formylpyridine-2-boronic acid, anhydrous form.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including 5-formylpyridine-2-boronic acid, have been investigated for their potential as anticancer agents. They can act as proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation pathways. Research indicates that compounds derived from boronic acids can inhibit cancer cell growth by interfering with the cell cycle at specific phases, particularly G2/M phase .

Case Study:

A study demonstrated that a derivative of 5-formylpyridine-2-boronic acid exhibited promising IC50 values against various cancer cell lines, suggesting its potential as a lead compound for further development .

1.2 Antiviral and Antibacterial Properties

The compound has also shown efficacy against viral infections and bacterial resistance. Its structure allows it to mimic natural substrates in enzymatic reactions, making it a candidate for developing inhibitors against HIV-1 integrase and other viral targets .

Case Study:

Research on related boronic acids revealed their ability to inhibit the formation of biofilms by resistant bacteria like Pseudomonas aeruginosa, highlighting their importance in combating nosocomial infections .

Organic Synthesis Applications

2.1 Heteroarylation Reactions

5-Formylpyridine-2-boronic acid serves as a versatile reagent in heteroarylation reactions. It can be utilized to synthesize various biologically active molecules, including inhibitors for epidermal growth factor receptors (EGFR) and other therapeutic targets .

| Reaction Type | Product | Application |

|---|---|---|

| Heteroarylation | HIF-1 inhibitors | Cancer therapy |

| Coupling Reactions | Disalicylic acid derivatives | Inhibition of ephrin binding |

| Suzuki-Miyaura Reaction | Diverse pharmaceuticals | Broad therapeutic applications |

Material Science Applications

In materials science, boronic acids are being explored for their ability to form dynamic covalent bonds with diols and polyols. This property is advantageous for creating responsive materials that can change properties under specific conditions.

3.1 Sensor Development

The reactivity of boronic acids allows them to be used in the development of sensors for detecting sugars and other biomolecules due to their ability to form reversible complexes with diols . This application is particularly relevant in the field of biosensors, where specificity and sensitivity are crucial.

Mechanism of Action

The mechanism by which 5-formylpyridine-2-boronic acid, hydrate exerts its effects involves its ability to act as a versatile intermediate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of cyclic structures and complex molecules. The formyl group can undergo further chemical transformations, such as oxidation and reduction, to produce a wide range of functionalized compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-formylpyridine-2-boronic acid, hydrate with structurally related boronic acids and esters:

Research Findings and Trends

- Stability and Handling : The hydrate form’s sensitivity to moisture contrasts with boronic esters’ robustness, making esters preferable for long-term storage .

- Synthetic Applications : this compound is emerging as a versatile intermediate in pharmaceuticals, particularly for synthesizing kinase inhibitors where the formyl group can anchor additional pharmacophores .

- Comparative Reactivity : Studies suggest that boronic esters (e.g., pinacol ester) require activation (e.g., hydrolysis) to release the boronic acid, adding a step but ensuring controlled reactivity .

Biological Activity

5-Formylpyridine-2-boronic acid, hydrate, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and antioxidant effects, supported by case studies and research findings.

5-Formylpyridine-2-boronic acid is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This property is crucial for its biological activities, particularly in enzyme inhibition and drug delivery applications.

Antibacterial Activity

Research indicates that boronic acids, including 5-formylpyridine-2-boronic acid, exhibit significant antibacterial properties. A study highlighted the mechanism by which boronic acids inhibit class C β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The hydroxyl group of the boronic acid interacts with serine residues in the active site of these enzymes, leading to effective inhibition .

Case Study: Efficacy Against Resistant Strains

In vitro tests demonstrated that 5-formylpyridine-2-boronic acid was effective against various strains of resistant bacteria. For instance, it showed an inhibitory constant (Ki) of 0.004 µM against certain β-lactamase-producing strains . This positions it as a potential candidate for developing new antibacterial therapies.

Anticancer Activity

The anticancer potential of 5-formylpyridine-2-boronic acid has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. The compound's ability to modulate cellular pathways involved in cancer progression is attributed to its interaction with specific proteins and enzymes.

Research Findings

A recent study evaluated the cytotoxic effects of 5-formylpyridine-2-boronic acid on MCF-7 breast cancer cells. The compound demonstrated a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL, indicating its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

Antioxidant properties are another significant aspect of 5-formylpyridine-2-boronic acid's biological activity. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

The antioxidant activity is primarily attributed to the presence of the boronic acid moiety, which can donate electrons and stabilize free radicals. In comparative studies, it exhibited superior antioxidant activity compared to other known antioxidants .

Summary of Biological Activities

| Activity | Mechanism | IC50/Effectiveness |

|---|---|---|

| Antibacterial | Inhibition of β-lactamases | Ki = 0.004 µM |

| Anticancer | Induction of apoptosis in cancer cells | IC50 = 18.76 ± 0.62 µg/mL |

| Antioxidant | Free radical scavenging | IC50 values lower than standard antioxidants |

Q & A

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.